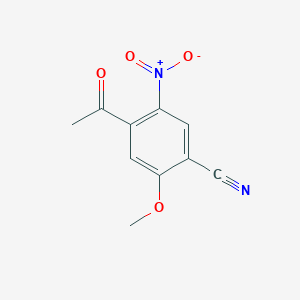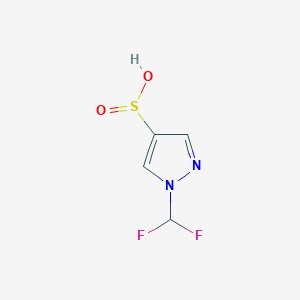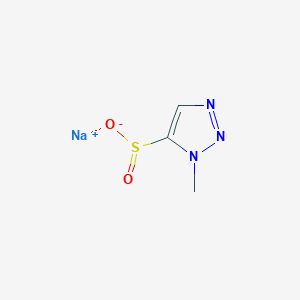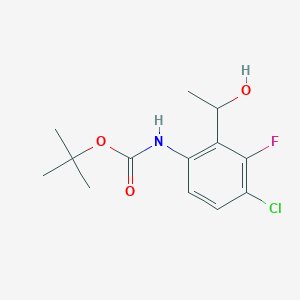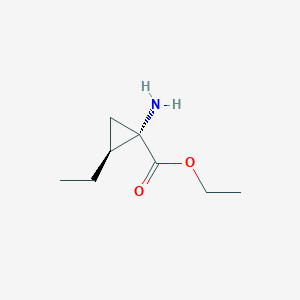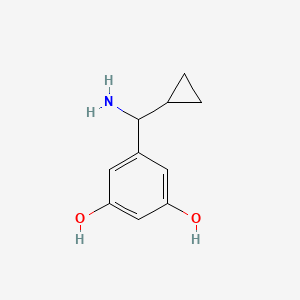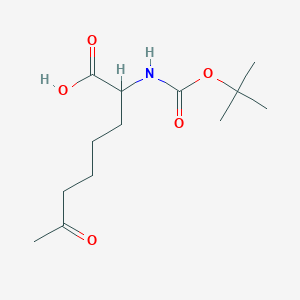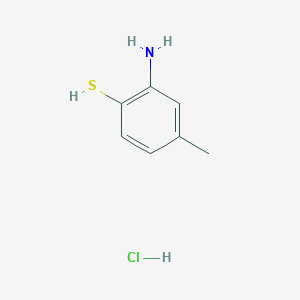
2-Amino-4-methylbenzenethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylbenzenethiol hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of benzenethiol, where the amino group is positioned at the second carbon and a methyl group at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Herz Reaction: This method involves the reaction of aryl amine with sulfur monochloride to form thiazathiolium chloride, which upon alkaline hydrolysis yields the sodium salt of 2-aminobenzenethiol.
Thiocyanogenation: This method involves the reaction of aniline with thiocyanogen to produce 2-aminobenzenethiol.
Industrial Production Methods
Industrial production methods for 2-Amino-4-methylbenzenethiol hydrochloride typically involve large-scale synthesis using the Herz reaction or thiocyanogenation, followed by purification processes to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Amino-4-methylbenzenethiol hydrochloride can undergo oxidation to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
Oxidation: Symmetrical disulfides.
Substitution: Alkylated or acylated derivatives.
Reduction: Reduced thiol derivatives.
Applications De Recherche Scientifique
2-Amino-4-methylbenzenethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylbenzenethiol hydrochloride involves its interaction with various molecular targets. The amino and thiol groups allow it to form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a methyl group.
2-Amino-4-methylbenzothiazole: Contains a thiazole ring instead of a benzene ring.
Uniqueness
2-Amino-4-methylbenzenethiol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and thiol groups makes it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H10ClNS |
|---|---|
Poids moléculaire |
175.68 g/mol |
Nom IUPAC |
2-amino-4-methylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H |
Clé InChI |
IEOTYIXLZMZHMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


